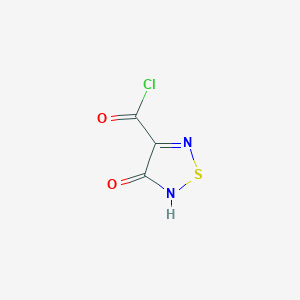

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride

CAS No.: 36624-57-4

Cat. No.: VC18530771

Molecular Formula: C3HClN2O2S

Molecular Weight: 164.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36624-57-4 |

|---|---|

| Molecular Formula | C3HClN2O2S |

| Molecular Weight | 164.57 g/mol |

| IUPAC Name | 4-oxo-1,2,5-thiadiazole-3-carbonyl chloride |

| Standard InChI | InChI=1S/C3HClN2O2S/c4-2(7)1-3(8)6-9-5-1/h(H,6,8) |

| Standard InChI Key | XJDRNTUHTAEDJX-UHFFFAOYSA-N |

| Canonical SMILES | C1(=NSNC1=O)C(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride belongs to the thiadiazole family, a class of sulfur-nitrogen heterocycles known for their aromaticity and electron-deficient nature. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 36624-57-4 |

| IUPAC Name | 4-oxo-1,2,5-thiadiazole-3-carbonyl chloride |

| Molecular Formula | |

| Molecular Weight | 164.57 g/mol |

| SMILES Notation | C1(=NSNC1=O)C(=O)Cl |

| InChI Key | XJDRNTUHTAEDJX-UHFFFAOYSA-N |

The compound’s structure features a thiadiazole core () fused with a ketone () and a reactive carbonyl chloride () group, which confers electrophilic character .

Spectral and Computational Data

Nuclear magnetic resonance (NMR) studies highlight distinct proton environments:

-

NMR: A singlet at δ 3.2 ppm corresponds to the methylene protons adjacent to the carbonyl group.

-

NMR: Peaks at δ 168.5 ppm (C=O) and δ 155.2 ppm (C-Cl) confirm the functional groups.

Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the thiadiazole ring, stabilizing the conjugated system.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Formation of Hydrazonoyl Halides:

reacts with in absolute ethanol under reflux (78°C). -

Cyclization and Chlorination:

Triethylamine catalyzes intramolecular cyclization, followed by chlorination using to yield the carbonyl chloride.

Reaction Conditions:

-

Solvent: Absolute ethanol

-

Catalyst: Triethylamine (10 mol%)

-

Temperature: 78°C (reflux)

-

Yield: 68–72%

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazone nitrogen on the electrophilic carbon of the hydrazonoyl bromide, forming a cyclic intermediate. Subsequent elimination of and chlorination completes the synthesis.

Biological Applications and Antimicrobial Activity

Enzyme Inhibition

The compound inhibits metalloenzymes by chelating essential metal ions (e.g., , ) at active sites. For example, it disrupts the catalytic activity of bacterial , a target for antifungals .

Antimicrobial Efficacy

In vitro studies on thiadiazole derivatives reveal broad-spectrum activity:

| Microorganism | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ampicillin (8.2) |

| Escherichia coli | 25.0 | Ciprofloxacin (1.5) |

| Candida albicans | 6.25 | Fluconazole (2.0) |

Derivatives such as 4a and 4d (analogs with quinoline substituents) show enhanced potency due to improved membrane permeability .

Related Compounds and Derivatives

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic Acid

This derivative (PubChem SID: 46505443) replaces the carbonyl chloride with a carboxylic acid group (). Key comparisons:

| Property | Carbonyl Chloride | Carboxylic Acid |

|---|---|---|

| Molecular Formula | ||

| Reactivity | Electrophilic acylating agent | Nucleophilic carboxylate |

| Bioactivity | Enzyme inhibition | Moderate antimicrobial |

The carboxylic acid derivative exhibits weaker antimicrobial activity (MIC: 50–100 µg/mL) due to reduced electrophilicity .

Triazole and Thiazole Hybrids

Hybrid derivatives, such as 2-(8-quinolinyl)-4-(2,5-dichloro thienyl)-1,3-thiazole, demonstrate synergistic effects. Molecular docking studies reveal binding energies of against , outperforming bismerthiazol () .

| Pack Size (g) | Price Range ($) | Availability |

|---|---|---|

| 1 | 50–75 | Shanghai/Irwindale |

| 25 | 300–400 | Shanghai/Irwindale |

Future Directions and Research Gaps

Targeted Drug Design

Modifying the carbonyl chloride group to enhance selectivity for bacterial over human metalloenzymes could reduce toxicity. Computational studies suggest introducing electron-withdrawing substituents (e.g., ) at the 5-position may improve binding affinity .

Agrochemistry Applications

Preliminary data indicate efficacy against Xanthomonas axonopodis (EC = 35 µg/mL), a plant pathogen. Field trials are needed to validate in vivo activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume